molecular formula C10H11ClF3NO B6185620 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2639419-88-6

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B6185620
CAS No.: 2639419-88-6
M. Wt: 253.6
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Description

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic organic compound that belongs to the class of trifluoromethylated heterocyclic compounds. These compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the annulation of trifluoromethyl building blocks with suitable partners. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of environmentally benign organoboron reagents is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced pharmacokinetic properties.

    Industry: Utilized in the development of new materials with improved properties

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocyclic compounds, such as:

  • 4-(trifluoromethyl)phenylhydrazine
  • 4-chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)

Uniqueness

What sets 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride apart from similar compounds is its unique combination of a trifluoromethyl group and a benzopyran ring. This structure provides enhanced lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2639419-88-6

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.6

Purity

95

Origin of Product

United States

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